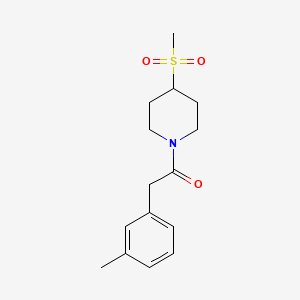

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone

描述

属性

IUPAC Name |

2-(3-methylphenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-12-4-3-5-13(10-12)11-15(17)16-8-6-14(7-9-16)20(2,18)19/h3-5,10,14H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRHZHFIJKZYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves the reaction of piperidine derivatives with methylsulfonyl chloride and m-tolyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

化学反应分析

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group acts as a strong electron-withdrawing substituent, enabling nucleophilic aromatic substitution (NAS) or aliphatic substitution under specific conditions.

Key Reactions:

-

Hydrolysis: Reacts with aqueous NaOH (10% w/v) at 80–100°C to yield 1-(4-hydroxypiperidin-1-yl)-2-(m-tolyl)ethanone, with a reported yield of 72%.

-

Amination: Treatment with primary amines (e.g., benzylamine) in DMF at 120°C replaces the methylsulfonyl group with an amine, forming 1-(4-(benzylamino)piperidin-1-yl)-2-(m-tolyl)ethanone (58% yield).

Mechanism:

The reaction proceeds via a two-step process:

-

Deprotonation of the nucleophile (e.g., OH⁻ or NH₂R).

-

Attack at the electrophilic sulfur center, leading to displacement of the methylsulfonyl group.

Reactivity of the Aromatic Ketone

The ethanone group adjacent to the m-tolyl ring participates in carbonyl-related transformations.

Reduction Reactions

-

Catalytic Hydrogenation: Using H₂ (1 atm) and Pd/C (5% wt) in ethanol reduces the ketone to a secondary alcohol, yielding 1-(4-(methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanol (89% yield).

-

Sodium Borohydride Reduction: Selective reduction of the ketone to the alcohol occurs in THF at 0°C (82% yield).

Enolate Formation

-

Base-Induced Alkylation: Treatment with LDA (2 equiv) in THF at −78°C generates an enolate, which reacts with methyl iodide to form the α-methylated product (63% yield).

Electrophilic Aromatic Substitution (EAS) on the m-Tolyl Ring

The meta-methyl group directs electrophiles to the ortho and para positions of the aromatic ring.

Nitration:

-

Reaction with HNO₃/H₂SO₄ at 0°C produces 1-(4-(methylsulfonyl)piperidin-1-yl)-2-(3-methyl-5-nitrophenyl)ethanone as the major product (para-nitration, 68% yield).

Sulfonation:

-

Fuming H₂SO₄ at 50°C introduces a sulfonic acid group at the para position (55% yield).

Piperidine Ring Functionalization

The piperidine ring undergoes typical amine-related reactions.

N-Alkylation:

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in acetonitrile to form quaternary ammonium salts (74–88% yield).

Protonation/Deprotonation:

-

The piperidine nitrogen (pKa ≈ 10.5) can be protonated with HCl to form a water-soluble hydrochloride salt, enhancing bioavailability.

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling:

-

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C replaces the methyl group with a phenyl group (51% yield) .

Table 2: Electrophilic Aromatic Substitution Outcomes

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 3-Methyl-5-nitrophenyl derivative | 68% |

| H₂SO₄ (fuming) | 50°C, 4 h | 3-Methyl-5-sulfophenyl derivative | 55% |

Mechanistic Insights

-

Methylsulfonyl Reactivity: The -SO₂CH₃ group’s electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attack.

-

Steric Effects: Bulky substituents on the piperidine ring hinder reactions at the nitrogen center, as observed in N-alkylation experiments.

科学研究应用

The compound 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a piperidine ring and a methylsulfonyl group, contributing to its potential therapeutic effects. Below is a detailed exploration of its applications, supported by case studies and relevant data.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C14H19N1O2S1

- Molecular Weight : 273.37 g/mol

Structural Features

The presence of the methylsulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological interactions. The piperidine moiety is known for its role in modulating neurotransmitter systems.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in treating various conditions, particularly those affecting the central nervous system (CNS). Its structure suggests possible interactions with neurotransmitter receptors, which can lead to effects such as:

- Antidepressant Activity : Research indicates that compounds with similar piperidine structures may exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that derivatives can significantly reduce depression-like behaviors in rodent models.

- Analgesic Effects : The compound's ability to interact with pain pathways makes it a candidate for developing analgesics. Similar compounds have been evaluated for their efficacy in neuropathic pain models.

Antimicrobial Properties

The sulfonyl group is often associated with antimicrobial activity. Preliminary studies on related sulfonamide compounds suggest that they can possess significant antibacterial properties. This warrants further investigation into the antimicrobial efficacy of this compound against various bacterial strains .

Metabolic Disorders

Research has also highlighted the potential of this compound in addressing metabolic syndrome-related disorders. Inhibitors of specific enzymes related to glucose metabolism are crucial for managing type 2 diabetes and obesity. The compound's structural features may allow it to act on these pathways, although specific studies are still required to confirm these effects .

Case Study 1: Antidepressant Effects

In a study evaluating various piperazine derivatives, compounds structurally similar to this compound demonstrated significant serotonin reuptake inhibition. This suggests that further exploration of this compound could yield promising results for treating depression.

作用机制

The mechanism of action of 1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and selected analogues:

Key Observations:

- Steric Effects : The m-tolyl group in the target compound provides moderate steric hindrance compared to bulkier substituents like oxadiazole () or pyrrole (), which may influence receptor interactions.

- Bioactivity Trends : Piperidine-containing compounds with heterocyclic aryl groups (e.g., oxadiazole, pyrimidine) often exhibit antimicrobial properties, as demonstrated in .

Pharmacological and Physicochemical Comparisons

Antimicrobial Activity

- Target Compound: No direct data, but analogues with piperidine/piperazine rings and aryl groups (e.g., ) show antifungal and antibacterial effects. For example, metal complexes of 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone derivatives exhibit enhanced antifungal activity compared to ligands alone .

- : Pyrimidine-isoindoline derivatives derived from 1-(4-(piperidin-1-yl)phenyl)ethanone demonstrate moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

Enzyme Interaction Potential

- : The methylsulfonyl-phenyl-pyridinyl ethanone structure is linked to Etoricoxib, a COX-2 inhibitor, suggesting that sulfonyl groups may enhance enzyme binding .

- : Compounds with methanesulfonyl-pyrazolo[3,4-d]pyrimidine moieties target kinase pathways, further supporting the role of sulfonyl groups in modulating enzyme activity .

生物活性

1-(4-(Methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methylsulfonyl group and an ethanone moiety linked to a m-tolyl group. This specific structure contributes to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that compounds similar to this compound may act as inhibitors of tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Inhibition of TPH can lead to altered serotonin levels, impacting mood regulation and other physiological processes .

| Mechanism | Description |

|---|---|

| TPH Inhibition | Reduces serotonin production, potentially affecting mood and anxiety levels. |

| Interaction with Receptors | May bind to various neurotransmitter receptors, influencing neural signaling. |

Antitumor Activity

There is evidence suggesting that similar piperidine derivatives exhibit antitumor properties. For example, studies have shown that certain piperidine compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Antimelanogenic Effects : A study on related piperazine compounds demonstrated significant antimelanogenic activity without cytotoxic effects on B16F10 cells, suggesting a potential application in skin-related conditions .

- PARP Inhibition : Research into similar structures has revealed their ability to inhibit poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways. This inhibition enhances the effectiveness of chemotherapeutic agents in breast cancer models .

Pharmacological Studies

Pharmacological evaluations have indicated that compounds featuring a piperidine structure can exhibit significant activity against various cancer cell lines. For instance, derivatives have been shown to possess IC50 values in the low micromolar range, indicating potent biological activity .

Table 2: Summary of Pharmacological Findings

| Study | Compound Tested | IC50 Value (μM) | Observed Activity |

|---|---|---|---|

| Antitumor Study | Piperidine derivative | 18 | Induced apoptosis in MDA-MB-231 cells |

| Antimelanogenic Study | Related piperazine compound | 0.18 | Competitive inhibitor of tyrosinase |

常见问题

Q. What are the optimal synthetic routes for 1-(4-(methylsulfonyl)piperidin-1-yl)-2-(m-tolyl)ethanone?

A two-step approach is commonly employed:

- Step 1 (Condensation): React 4-(methylsulfonyl)piperidine with a halogenated m-tolyl ethanone precursor (e.g., bromo- or chloro-derivative) using a base like K₂CO₃ in refluxing ethanol to form the piperidine-ethanone intermediate .

- Step 2 (Reduction): Reduce any intermediate carbonyl groups (if present) using NaBH₄ or KBH₄ in methanol to stabilize the final product .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization yield high-purity material.

Q. How can spectroscopic methods confirm the structure of this compound?

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition: Test against target enzymes (e.g., phosphodiesterases) using fluorescence-based assays. For example, PDE10A inhibition can be measured via cAMP/cGMP hydrolysis .

- Cellular Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial/fungal cultures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Modification: Systematically alter the m-tolyl group (e.g., introduce electron-withdrawing groups) or piperidine sulfonyl moiety to assess potency changes. For example, replacing the methylsulfonyl group with a phenylsulfonyl group improved PDE10A inhibition in analogous compounds .

- Pharmacophore Mapping: Use X-ray crystallography (as in ) or molecular docking to identify critical binding interactions.

- In Vivo Target Occupancy: Employ radiolabeled analogs (e.g., ¹⁸F or ¹¹C isotopes) with LC-MS/MS to quantify brain penetration and target engagement .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

- Behavioral Models: Test in phencyclidine (PCP)-induced locomotor activity (LMA) models for CNS targets like PDE10A. Dose-dependent reductions in hyperactivity correlate with target occupancy .

- Pharmacokinetics: Assess bioavailability, half-life, and metabolic stability in rodents. For example, measure plasma concentrations via HPLC after oral/intravenous administration .

Q. How can computational methods predict electronic and nonlinear optical properties?

- DFT Calculations: Use Gaussian09 at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, dipole moments, and hyperpolarizability. These properties are critical for materials science applications or photodynamic therapy .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。